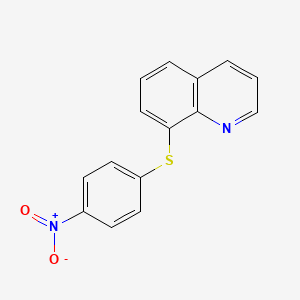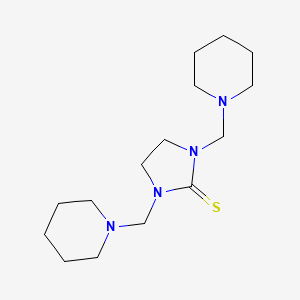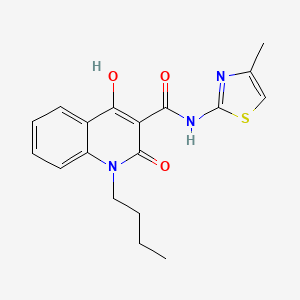
3-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound with the molecular formula C22H19BrN2O2. This compound is characterized by the presence of a bromine atom, a benzylidene group, and a benzohydrazide moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the following steps:
Formation of Benzohydrazide: The initial step involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzohydrazide.
Formation of Benzylidene Derivative: The 3-bromobenzohydrazide is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde under reflux conditions in the presence of ethanol as a solvent. This results in the formation of the desired compound through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Typically involves aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while condensation reactions typically produce hydrazones.
科学研究应用
3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the bromine atom.
3-Bromo-N’-(4-methoxybenzylidene)benzohydrazide: Similar structure but with a methoxy group instead of the 4-methylbenzyl group.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 3-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide confer unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials, drugs, and chemical processes.
属性
CAS 编号 |
767307-94-8 |
|---|---|
分子式 |
C22H19BrN2O2 |
分子量 |
423.3 g/mol |
IUPAC 名称 |
3-bromo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-5-7-18(8-6-16)15-27-21-11-9-17(10-12-21)14-24-25-22(26)19-3-2-4-20(23)13-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI 键 |
XMUHPMBOJZCXCH-ZVHZXABRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)

![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)


![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)





